D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt

Description

Molecular Architecture and Isotopic Labeling Patterns

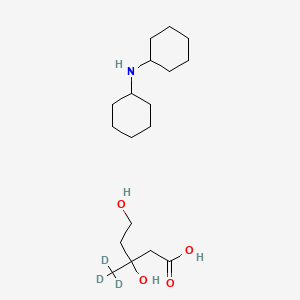

The molecular structure of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt consists of a deuterated mevalonic acid component paired with dicyclohexylamine as the counterion. The compound exhibits the molecular formula C18H32D3NO4 with a molecular weight of 332.49 daltons. The mevalonic acid portion retains the characteristic dihydroxy carboxylic acid structure, specifically 3,5-dihydroxy-3-methylpentanoic acid, where three hydrogen atoms of the methyl group at the tertiary carbon center have been replaced with deuterium atoms.

The isotopic labeling pattern demonstrates selective deuteration at the C-3 methyl substituent, creating a trideuteriomethyl group that can be represented as CD3. This specific labeling strategy preserves the biological activity of the mevalonate while providing distinct mass spectral and nuclear magnetic resonance signatures for analytical detection. The deuterium atoms occupy positions that correspond to the natural hydrogen atoms in the parent compound, maintaining the same spatial arrangement and bonding geometry.

Dicyclohexylamine serves as the basic counterion, with the molecular formula C12H23N and a molecular weight of 181.32 daltons. The amine component exists as a secondary amine with two cyclohexyl rings attached to the nitrogen atom, providing significant steric bulk and hydrophobic character to the salt complex. The dicyclohexylamine moiety adopts chair conformations for both cyclohexyl rings, minimizing steric interactions and achieving optimal geometric arrangements.

| Structural Component | Molecular Formula | Molecular Weight (Da) | Key Features |

|---|---|---|---|

| Deuterated Mevalonic Acid | C6D3H9O4 | 151.18 | Trideuteriomethyl substitution at C-3 |

| Dicyclohexylamine | C12H23N | 181.32 | Secondary amine with dual cyclohexyl rings |

| Complete Salt Complex | C18H32D3NO4 | 332.49 | Ionic association between components |

The spatial arrangement of the deuterium atoms follows tetrahedral geometry around the quaternary carbon center, with bond lengths and angles closely approximating those of the protiated analogue. Deuterium-carbon bond lengths typically measure approximately 1.09 Angstroms, slightly shorter than corresponding hydrogen-carbon bonds due to the reduced vibrational amplitude of the heavier isotope.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3,5-dihydroxy-3-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C6H12O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10,2-3-7)4-5(8)9/h11-13H,1-10H2;7,10H,2-4H2,1H3,(H,8,9)/i;1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKUKHIZWLYMEF-SVLQTQOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCO)(CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition with Deuterated Methyl Reagents

A common approach involves the use of deuterated methylmagnesium bromide (CD₃MgBr) in a Grignard reaction. The synthesis begins with ethyl acetoacetate, which undergoes keto-enol tautomerization to form a β-ketoester intermediate. Treatment with CD₃MgBr at −78°C in anhydrous tetrahydrofuran (THF) facilitates nucleophilic attack at the carbonyl carbon, yielding a tertiary alcohol with a CD₃ group. Subsequent hydrolysis of the ester group under acidic conditions generates the free acid, which is then subjected to dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to introduce the 5-hydroxy group.

Key Reaction Sequence:

-

Ethyl acetoacetate + CD₃MgBr → Ethyl 3-(CD₃)-3-hydroxybutanoate

-

Acidic hydrolysis → 3-(CD₃)-3-hydroxybutanoic acid

-

Dihydroxylation → D,L-Mevalonic Acid-d3

Reductive Deuteration Using Lithium Aluminum Deuteride (LiAlD₄)

Alternative methods employ LiAlD₄ to reduce a ketone precursor. For example, 3-oxopentanoic acid is treated with LiAlD₄ in dry diethyl ether, resulting in the selective reduction of the ketone to a deuterated secondary alcohol. However, this method risks over-reduction of adjacent functional groups, necessitating precise stoichiometric control.

Isotopic Labeling and Purity Considerations

The incorporation of deuterium must achieve >95% isotopic enrichment to meet analytical standard requirements. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying deuterium placement and purity:

-

¹H NMR : Absence of signals at δ 1.20 ppm (characteristic of CH₃ groups) confirms deuterium substitution.

-

HRMS : Molecular ion peak at m/z 332.49 (C₁₈H₃₂D₃NO₄) with <5% unlabeled contamination.

Table 1: Physicochemical Properties of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₂D₃NO₄ | |

| Molecular Weight | 332.49 g/mol | |

| Purity | >95% (HPLC) | |

| Storage Conditions | −20°C, protected from moisture |

Salt Formation with Dicyclohexylamine

The final step involves converting deuterated mevalonic acid into its dicyclohexylamine salt to enhance stability and crystallinity. Equimolar amounts of D,L-Mevalonic Acid-d3 and dicyclohexylamine are dissolved in ethanol under reflux (78°C) for 2 hours. Slow cooling induces crystallization, yielding a white crystalline solid. The salt’s structure is confirmed via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR), with characteristic peaks at 1580 cm⁻¹ (carboxylate stretching) and 3300 cm⁻¹ (amine N-H stretch).

Purification and Analytical Validation

Chromatographic purification ensures the removal of residual solvents and non-deuterated byproducts. Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water = 70:30) achieves baseline separation, with a retention time of 12.3 minutes for the target compound. Lot-specific certificates of analysis (CoA) document residual solvent levels (e.g., <0.1% ethanol) and isotopic enrichment.

Challenges in Scalability and Regulatory Compliance

As a custom-synthesized compound (labeled "made to order" in commercial catalogs), production requires adherence to Good Manufacturing Practices (GMP). Regulatory hurdles include:

Chemical Reactions Analysis

Types of Reactions: D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways and enzyme mechanisms.

Biology: Helps in tracing the biosynthesis of cholesterol and other isoprenoids in biological systems.

Medicine: Utilized in research on cholesterol-lowering drugs and their mechanisms of action.

Industry: Employed in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt involves its role as a precursor in the biosynthesis of cholesterol. The compound is incorporated into metabolic pathways where it undergoes enzymatic transformations. The deuterium labeling allows researchers to trace its incorporation and transformation within these pathways, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogs

The following table compares D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt with structurally or functionally related compounds:

Key Research Findings

Solubility and Stability :

- Dicyclohexylamine salts (e.g., D,L-Mevalonic Acid-d3) exhibit superior solubility in organic solvents compared to lithium or sodium salts, facilitating use in lipid-rich matrices .

- Lithium salts (e.g., (±)-Mevalonic Acid-(methyl-d3) Lithium Salt) are hygroscopic, requiring strict temperature control (2–8°C) to prevent decomposition .

Isotopic Purity and Analytical Performance :

- The methyl-d3 label in D,L-Mevalonic Acid-d3 ensures minimal interference in mass spectrometry, achieving ≥98% isotopic purity in analogous compounds .

- Ethyl-d4 labels (e.g., in N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine) provide distinct fragmentation patterns for biomonitoring volatile organic compounds .

Thermodynamic and Safety Profiles: Dicyclohexylamine derivatives are thermally stable but incompatible with strong acids/bases, necessitating neutral pH conditions during handling .

Biological Activity

D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt is a deuterated derivative of mevalonic acid, a critical intermediate in the biosynthesis of cholesterol and other isoprenoids. The "d3" designation signifies that three hydrogen atoms in the molecule have been replaced with deuterium, enhancing its utility in metabolic studies. This compound plays a significant role in understanding cholesterol metabolism, enzyme mechanisms, and the development of therapeutic strategies for hyperlipidemia and related conditions.

- Molecular Formula : C18H32D3NO4

- Molecular Weight : 332.49 g/mol

- CAS Number : 1329796-98-6

- Purity : >95% (HPLC)

D,L-Mevalonic Acid-d3 acts as a precursor in the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids. The incorporation of deuterium allows for precise tracking of metabolic pathways, providing insights into enzyme activity and regulation.

Cholesterol Biosynthesis

D,L-Mevalonic Acid-d3 is integral to cholesterol biosynthesis. Studies have shown that its incorporation into metabolic pathways can be traced using deuterium labeling, allowing researchers to investigate the effects of various drugs targeting cholesterol metabolism. This is particularly relevant in the context of hyperlipidemia treatments where understanding the modulation of cholesterol levels is crucial.

Enzyme Interaction

The compound interacts with several enzymes involved in the mevalonate pathway, including HMG-CoA reductase, which is a key regulatory enzyme in cholesterol synthesis. By using D,L-Mevalonic Acid-d3 in experimental setups, researchers can elucidate the mechanisms through which different compounds affect enzyme activity.

Case Studies

- Cell Morphology Studies : A study investigated the influence of mevalonic acid and its metabolites on Swiss 3T3 cell morphology. Results indicated that alterations in mevalonate levels could significantly impact cell shape and function, suggesting a direct link between mevalonate metabolism and cellular behavior .

- Metabolic Pathway Tracing : Research utilizing D,L-Mevalonic Acid-d3 has demonstrated its effectiveness in tracing metabolic pathways in various biological systems. The stable isotope labeling allows for detailed studies on how drugs affect cholesterol metabolism and related processes.

Comparative Analysis

To better understand the uniqueness of D,L-Mevalonic Acid-d3, it is useful to compare it with other related compounds:

| Compound Name | Description |

|---|---|

| Mevalonic Acid | The non-labeled form used in similar research applications. |

| D,L-Mevalonic Acid Lactone | A lactone form that also plays a role in biochemical studies. |

| D,L-Mevalonolactone | Another derivative involved in metabolic studies affecting mitochondrial functions. |

| Deuterated Isoprenoids | Other deuterium-labeled compounds used to study isoprenoid biosynthesis pathways. |

Applications

D,L-Mevalonic Acid-d3 has diverse applications across several fields:

- Biochemical Research : Used as a labeled precursor to study metabolic pathways.

- Pharmaceutical Development : Aids in drug design targeting cholesterol metabolism.

- Clinical Studies : Helps understand the effects of dietary and pharmacological interventions on lipid profiles.

Q & A

Q. How is D,L-Mevalonic Acid-d3 Dicyclohexylamine Salt synthesized, and what are the critical steps to ensure isotopic purity?

The synthesis typically involves reacting deuterated mevalonic acid with dicyclohexylamine under controlled conditions. A two-step process, analogous to other dicyclohexylamine salts, is recommended: (1) acid-base neutralization between mevalonic acid-d3 and dicyclohexylamine, followed by (2) crystallization to isolate the salt. Isotopic purity is ensured by using high-purity deuterated precursors and verifying deuteration levels via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

- Handling : Use nitrile gloves and protective eyewear. Avoid inhalation of dust; work in a fume hood. Dicyclohexylamine, the counterion, may require additional respiratory protection in powder form .

- Stability : Monitor for color changes or precipitation, which may indicate degradation. Re-test purity before critical experiments .

Q. How can researchers confirm the structural integrity and isotopic labeling of this compound upon receipt?

- Analytical Methods :

- NMR : Look for deuterium-induced splitting patterns in proton NMR or use ²H NMR for direct detection.

- LC-MS : Confirm molecular weight (e.g., [M+H]+ for mevalonic acid-d3) and isotopic enrichment (≥98% deuterium at specified positions).

- HPLC : Compare retention times with non-deuterated standards.

Advanced Research Questions

Q. What experimental strategies are effective in tracing metabolic flux using D,L-Mevalonic Acid-d3 in sterol biosynthesis studies?

- Pulse-Chase Experiments : Administer the deuterated compound to cell cultures or model organisms and track incorporation into downstream metabolites (e.g., cholesterol, isoprenoids) via LC-MS or GC-MS.

- Isotope Ratio Analysis : Quantify ²H/¹H ratios in intermediates to map flux through the mevalonate pathway. Normalize data using internal standards like deuterated cholesterol-d7 .

- Challenges : Account for isotopic dilution from endogenous mevalonate pools and validate tracer specificity using knockout models .

Q. How does the dicyclohexylamine counterion influence the compound’s solubility and bioavailability in vitro vs. in vivo?

- Solubility Enhancement : The dicyclohexylamine salt improves aqueous solubility compared to free mevalonic acid, facilitating dissolution in cell culture media. For in vivo studies, prepare formulations using DMSO/corn oil mixtures (e.g., 10% DMSO master stock) to enhance bioavailability .

- Bioavailability Trade-offs : While the salt improves solubility, dicyclohexylamine may interact with lipid membranes. Compare pharmacokinetics against other salts (e.g., sodium or ammonium) to optimize delivery .

Q. What are the common pitfalls in interpreting NMR data from deuterated mevalonic acid derivatives, and how can they be mitigated?

- Deuterium Artifacts : Residual protio (¹H) signals in ²H-NMR due to incomplete deuteration. Use MS to confirm isotopic purity and apply signal decoupling techniques.

- Solvent Interference : Avoid deuterated solvents (e.g., DMSO-d6) that overlap with analyte peaks. Use CD3OD or D2O for clearer spectra.

- Quantitative Errors : Normalize integrals against an internal standard (e.g., trimethylsilylpropanoic acid) and validate with parallel LC-MS data .

Methodological Notes

- Synthesis Optimization : Scale-up reactions may require pH-controlled conditions to avoid racemization or salt dissociation .

- In Vivo Dosing : For rodent studies, use doses of 10–50 mg/kg, formulated in corn oil to enhance absorption. Monitor hepatic metabolism due to mevalonate’s role in cholesterol synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.